REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)=[CH:4][CH:3]=1.[B-](F)(F)(F)[F:19].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:15])[F:16])[C:10]([CH3:17])=[N:9]2)=[C:4]([F:19])[CH:3]=1 |f:1.2.3|
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Name
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4,5-Dihydro-1-(4-chlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazol-5(1H)-one
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Quantity
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5 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)N1N=C(N(C1=O)C(F)F)C
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Name
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|
Quantity
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6.8 g
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Type
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reactant
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Smiles
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[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
|
6.8 g
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Type
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reactant
|
Smiles
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[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
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Control Type
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UNSPECIFIED
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Setpoint
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82 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 82° C. for an additional 24 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon completion of addition
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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CUSTOM
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Details
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the acetonitrile was removed under reduced pressure
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Type
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ADDITION
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Details
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40 mL of an aqueous 10% hydrochloric acid solution was added
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with three 30 mL portions of ethyl acetate
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Type
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CUSTOM
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Details
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The organic layer was separated from the aqueous layer
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Type
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DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)N1N=C(N(C1=O)C(F)F)C)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |